2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Description
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold fused to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with an ethyl group at position 5, while the benzoic acid is attached at position 3 of the oxadiazole. The carboxylic acid group occupies the ortho position (2-position) on the benzene ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid with the lipophilic and electronic properties of the ethyl-substituted oxadiazole, making it a versatile scaffold for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-5-3-4-6-8(7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHCUPFCSOJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Anticancer Properties
The anticancer potential of this compound is notable, with studies reporting significant cytotoxicity against various cancer cell lines. For example, compounds derived from the oxadiazole framework have been tested for their ability to inhibit cancer cell proliferation, yielding IC50 values indicating strong activity across different cell lines . The mechanism of action is believed to involve interference with cellular processes critical for cancer cell survival.
Material Science Applications
In materials science, this compound is explored for its potential in developing new materials with specific properties such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material characteristics like thermal stability and mechanical strength .
Agricultural Uses
The compound's biological activities extend to agricultural applications where it is investigated for its potential as a pesticide or herbicide. Its efficacy against plant pathogens suggests that it could be developed into a novel agricultural chemical aimed at improving crop yields while minimizing environmental impact .
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including this compound. Results indicated potent activity against N. gonorrhoeae and other clinically relevant pathogens with favorable safety profiles in human cell lines .
Case Study: Anticancer Activity
In another study focusing on the synthesis and biological evaluation of oxadiazol derivatives, several compounds demonstrated broad-spectrum anticancer activity with IC50 values ranging from nanomolar to micromolar concentrations across different cancer cell lines . This suggests that structural modifications can enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Oxadiazole-Benzoic Acid Derivatives
Substituent Effects on the Oxadiazole Ring
- However, steric bulk may reduce binding affinity in enzyme-active sites .
- 5-Trifluoromethyl: The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility. This substitution failed to yield potent HDAC inhibition, suggesting a trade-off between stability and target engagement .
- 5-Aryl (Ataluren): The 2-fluorophenyl group in Ataluren contributes to π-π stacking interactions with ribosomal RNA, enabling readthrough of premature termination codons .
Positional Isomerism of the Benzoic Acid Group
- Ortho-Substituted (Target Compound): The ortho-carboxylic acid may introduce steric hindrance, limiting rotational freedom and affecting binding to flat enzymatic pockets. This contrasts with para-substituted analogs (e.g., 4-(5-CF₃-oxadiazol)benzoic acid), which exhibit better alignment with HDAC active sites .
- Meta-Substituted (Ataluren): The meta configuration allows optimal spatial arrangement for interacting with eukaryotic ribosomes, a key factor in its therapeutic mechanism .
Linker Modifications
- Direct Attachment (Target Compound): Simplifies synthesis but may restrict conformational flexibility.
Physicochemical Properties
- Molecular Weight: The target compound (estimated MW ~218) is lighter than analogs with complex linkers (e.g., 234.21 for the methoxy-linked methyl derivative) .
- Solubility: Ethyl and trifluoromethyl groups reduce aqueous solubility compared to methyl derivatives, necessitating formulation optimization for in vivo applications .
Biological Activity
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 859155-81-0
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by carboxylation to introduce the benzoic acid moiety. The detailed synthetic route can vary based on the specific substituents and desired purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, a series of oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations . Specifically, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For example:
- Inhibition of MDM2 : The compound may act as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells .
- Cell Cycle Modulation : Studies indicate that oxadiazole derivatives can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
- Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance potency against specific cancer cell lines.
| Compound Variant | IC50 (µM) | Target |
|---|---|---|
| Base Compound | 10 | MDM2 |
| Variant A | 5 | MDM2 |
| Variant B | 20 | Other |
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of oxadiazole exhibited low cytotoxicity up to concentrations of 100 µM while effectively inhibiting cancer cell growth . The research indicated that these compounds could serve as lead candidates for further development.
- In Vivo Efficacy : Animal models treated with similar oxadiazole compounds showed a reduction in tumor size and improved survival rates compared to control groups . These findings underscore the potential for clinical applications.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid and its derivatives?
Methodological Answer: The compound can be synthesized via cyclization of precursor amidoximes or through coupling reactions. For example, a benzoic acid derivative bearing an oxadiazole ring can be coupled with amines or other functional groups using activating agents like T3P (propylphosphonic anhydride) in dry DMF with triethylamine as a base . Optimization of reaction conditions (e.g., stoichiometry, temperature, and solvent) is critical to minimize side products. Post-synthesis purification often employs reverse-phase chromatography or ion-exchange cartridges to isolate high-purity compounds .
Q. How can crystallographic data for this compound be obtained and refined?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural determination. Key steps include:
- Growing single crystals via vapor diffusion or slow evaporation.
- Collecting diffraction data and solving the phase problem using direct methods (SHELXS/SHELXD).
- Refining the structure with SHELXL, incorporating constraints for thermal parameters and hydrogen bonding.
Validation tools like R-factors and electron density maps ensure accuracy .
Advanced Research Questions
Q. How can the bioactivity of this compound be evaluated in translational readthrough or enzyme inhibition assays?
Methodological Answer:
- Translational Readthrough: Use luciferase-based reporter assays with premature stop codons, as demonstrated for Ataluren (a structurally similar oxadiazole-benzoic acid derivative). Measure restored protein expression via luminescence, ensuring controls for false positives (e.g., compound interference with luciferase activity) .
- Enzyme Inhibition: Design assays targeting thiamine-dependent enzymes (e.g., transketolase). Monitor activity via spectrophotometric detection of NADH/NAD+ or coupled enzymatic reactions. IC50 values can be calculated using dose-response curves .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for oxadiazole-containing compounds?
Methodological Answer:
- Assay Validation: Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables.
- Counter-Screening: Test compounds against off-target enzymes (e.g., luciferase) to identify assay artifacts .
- Structural Analysis: Compare crystallographic data of the compound bound to targets vs. non-active analogs to identify critical binding motifs .
Q. How can structure-activity relationship (SAR) studies optimize the ethyl-substituted oxadiazole moiety for enhanced target binding?
Methodological Answer:
- Analog Synthesis: Replace the ethyl group with bulkier (e.g., trifluoromethyl) or polar substituents. Assess solubility and steric effects via logP calculations and molecular docking .
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Correlate substituent size/electronic effects with activity trends .
Q. What methods are suitable for polymorph screening and characterization of this compound?
Methodological Answer:
- Polymorph Generation: Employ solvent evaporation, slurry conversion, or high-throughput crystallization.
- Characterization: Use powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) to identify polymorphic forms. Stability studies under accelerated conditions (40°C/75% RH) assess practical utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
